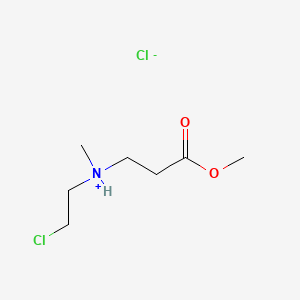

N-(2-Chloroethyl)-N-methyl-beta-alanine methyl ester hydrochloride

Description

Properties

CAS No. |

89796-55-4 |

|---|---|

Molecular Formula |

C7H15Cl2NO2 |

Molecular Weight |

216.10 g/mol |

IUPAC Name |

2-chloroethyl-(3-methoxy-3-oxopropyl)-methylazanium;chloride |

InChI |

InChI=1S/C7H14ClNO2.ClH/c1-9(6-4-8)5-3-7(10)11-2;/h3-6H2,1-2H3;1H |

InChI Key |

YPGQDLVEFYVEDC-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+](CCC(=O)OC)CCCl.[Cl-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Features :

- Backbone : β-alanine (NH-CH2-CH2-COOCH3).

- N-substituents : 2-Chloroethyl (Cl-CH2-CH2-) and methyl (CH3).

- Salt form : Hydrochloride.

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound is compared to analogs with varying N-substituents, ester groups, or backbone modifications (Table 1).

Table 1: Structural Comparison

*Molecular weight estimated based on structural formula (C8H16Cl2NO2).

Physicochemical Properties

- Solubility: Hydrochloride salts generally improve water solubility. The morpholine derivatives (6c-f) exhibit better solubility than diethylamino analogs due to the polar oxygen in morpholine .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N-(2-Chloroethyl)-N-methyl-beta-alanine methyl ester hydrochloride, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with N-methyl-beta-alanine methyl ester. React with 2-chloroethyl chloride in the presence of a base (e.g., triethylamine) to introduce the chloroethyl group via nucleophilic substitution .

- Step 2 : Optimize temperature (40–60°C) and solvent (methylene dichloride or THF) to enhance yield. Monitor reaction progress using TLC or HPLC .

- Step 3 : Purify the product via recrystallization or column chromatography. Confirm purity (>98%) via NMR and mass spectrometry .

- Key Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 40–60°C | Higher yields at moderate temperatures |

| Solvent | Methylene dichloride | Enhances solubility of intermediates |

| Base | Triethylamine | Reduces side reactions |

Q. Which analytical techniques are critical for characterizing this compound?

- Techniques :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity .

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm structural integrity (e.g., chloroethyl protons at δ 3.6–3.8 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode for molecular ion verification (expected [M+H]⁺ ~ 252.7) .

- Data Interpretation : Cross-reference spectral data with PubChem entries for validation .

Q. How should stability and storage conditions be managed for this compound?

- Guidelines :

- Store in airtight containers at -20°C to prevent hydrolysis of the chloroethyl group .

- Avoid exposure to moisture and light. Use desiccants in storage vials .

- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH) over 4 weeks; monitor via HPLC .

Advanced Questions

Q. How does the chloroethyl group influence reactivity in alkylation or cross-linking studies?

- Mechanistic Insight :

- The chloroethyl group undergoes SN2 reactions with nucleophiles (e.g., thiols or amines in proteins), enabling covalent modifications .

- Kinetic studies (e.g., using stopped-flow spectrometry) can quantify reaction rates with model nucleophiles like glutathione .

- Case Study :

| Nucleophile | Reaction Rate (k, M⁻¹s⁻¹) | Application |

|---|---|---|

| Cysteine | 0.15 ± 0.02 | Protein cross-linking |

| Histidine | 0.03 ± 0.01 | Limited reactivity |

Q. How can contradictions in reported biological activities (e.g., cytotoxicity vs. inertness) be resolved?

- Strategies :

- Dose-Response Analysis : Test across concentrations (1 nM–100 µM) to identify threshold effects .

- Cell Line Variability : Compare results in multiple models (e.g., HEK293 vs. HeLa cells) .

- Metabolite Screening : Use LC-MS to detect decomposition products that may confound results .

Q. What computational approaches predict interactions between this compound and biological targets?

- Methods :

- Molecular Docking : Use AutoDock Vina with target proteins (e.g., kinases) to identify binding pockets .

- MD Simulations : Simulate ligand-protein complexes in GROMACS to assess stability over 100 ns .

- Validation : Compare computational results with SPR (surface plasmon resonance) binding assays .

Q. Are stereoisomers or conformers of this compound relevant to its activity?

- Analysis :

- The beta-alanine backbone may adopt multiple conformations. Use NOESY NMR to study spatial arrangements .

- Chiral HPLC (e.g., Chiralpak AD-H column) can resolve enantiomers if present .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.